2-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole is a complex organic compound that features a unique combination of thiazole, oxadiazole, and adamantyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 1-adamantylamine with carbon disulfide and an appropriate halide under basic conditions.
Oxadiazole Formation: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole rings through a thioether linkage, typically using a thiol and an appropriate alkylating agent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of the thiazole and oxadiazole rings, which are known for their bioactivity .
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. The adamantyl group is known for enhancing the lipophilicity and stability of drug molecules, potentially improving their pharmacokinetic properties .
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its robust chemical structure and potential for functionalization.
Mechanism of Action
The mechanism of action of 2-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole likely involves interactions with biological macromolecules, such as proteins or nucleic acids. The thiazole and oxadiazole rings can form hydrogen bonds and π-π interactions, while the adamantyl group can enhance membrane permeability and stability .
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantyl)-1,3-thiazole: Shares the adamantyl-thiazole structure but lacks the oxadiazole ring.
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole: Contains the oxadiazole and dimethoxyphenyl groups but lacks the thiazole and adamantyl components.
Properties
Molecular Formula |
C24H27N3O3S2 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[[2-(1-adamantyl)-1,3-thiazol-4-yl]methylsulfanyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H27N3O3S2/c1-28-19-4-3-17(8-20(19)29-2)21-26-27-23(30-21)32-13-18-12-31-22(25-18)24-9-14-5-15(10-24)7-16(6-14)11-24/h3-4,8,12,14-16H,5-7,9-11,13H2,1-2H3 |
InChI Key |
VMELJTCAAAVJBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=CSC(=N3)C45CC6CC(C4)CC(C6)C5)OC |
Origin of Product |
United States |
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